1-((2-Chlorobenzyl)sulfonyl)-4-(methylsulfonyl)piperidine
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Overview
Description
1-((2-Chlorobenzyl)sulfonyl)-4-(methylsulfonyl)piperidine is a chemical compound that features a piperidine ring substituted with a 2-chlorobenzylsulfonyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chlorobenzyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Chlorobenzylsulfonyl Group: This step involves the reaction of the piperidine ring with 2-chlorobenzylsulfonyl chloride under basic conditions.
Introduction of the Methylsulfonyl Group: The final step involves the reaction of the intermediate compound with methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((2-Chlorobenzyl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
1-((2-Chlorobenzyl)sulfonyl)-4-(methylsulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((2-Chlorobenzyl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((2-Chlorobenzyl)sulfonyl)benzoic acid: This compound shares the 2-chlorobenzylsulfonyl group but has a different core structure.
2-((2-Chlorobenzyl)sulfonyl)-N-methyl-N-phenylacetamide: Another compound with a similar substituent but different core.
Uniqueness
1-((2-Chlorobenzyl)sulfonyl)-4-(methylsulfonyl)piperidine is unique due to its specific combination of functional groups and the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-4-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S2/c1-20(16,17)12-6-8-15(9-7-12)21(18,19)10-11-4-2-3-5-13(11)14/h2-5,12H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLSYWNCQVYEND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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